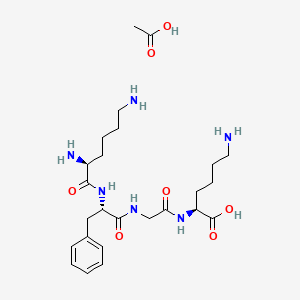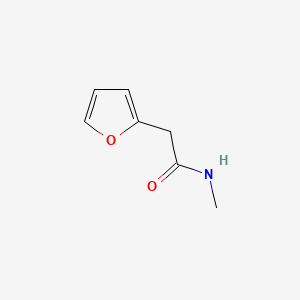
1H-Benzimidazole-2-carbothialdehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole-2-carbothialdehyde is a heterocyclic compound that features a benzimidazole ring fused with a thialdehyde group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-2-carbothialdehyde can be synthesized through several methods. One common approach involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by oxidation to introduce the thialdehyde group. Another method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group transformations to achieve the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Benzimidazole-2-carbothialdehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thialdehyde group to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring or the thialdehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
1H-Benzimidazole-2-carbothialdehyde has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and coordination compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial, anticancer, and antiviral properties.
Industry: Utilized in the development of advanced materials, such as catalysts and polymers
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole-2-carbothialdehyde involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various biological macromolecules, influencing cellular processes and pathways .
Comparaison Avec Des Composés Similaires
- 1H-Benzimidazole-2-carboxylic acid
- 1H-Benzimidazole-2-thiol
- 1H-Benzimidazole-2-carboxaldehyde
Comparison: 1H-Benzimidazole-2-carbothialdehyde is unique due to the presence of the thialdehyde group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, while 1H-Benzimidazole-2-carboxylic acid is primarily used in coordination chemistry, this compound’s thialdehyde group allows for additional functionalization and diverse applications .
Propriétés
Numéro CAS |
541539-57-5 |
|---|---|
Formule moléculaire |
C8H6N2S |
Poids moléculaire |
162.21 g/mol |
Nom IUPAC |
1H-benzimidazole-2-carbothialdehyde |
InChI |
InChI=1S/C8H6N2S/c11-5-8-9-6-3-1-2-4-7(6)10-8/h1-5H,(H,9,10) |
Clé InChI |
HJWCNLGNSTYVOA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2H-Pyran, 2-[(9E)-9-dodecenyloxy]tetrahydro-](/img/structure/B13809034.png)
![(6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B13809038.png)
![2-bromo-7-oxabicyclo[4.1.0]heptane](/img/structure/B13809046.png)


